1-(4-Bromo-2-(trifluoromethyl)benzyl)piperazine
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Overview
Description
1-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}piperazine is a chemical compound that features a piperazine ring substituted with a 4-chloro-2-(trifluoromethyl)phenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}piperazine typically involves the reaction of 4-chloro-2-(trifluoromethyl)benzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen acts as a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases like potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various N-alkylated piperazine derivatives, while oxidation can produce N-oxides .
Scientific Research Applications
1-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
- 4-chloro-2-(trifluoromethyl)quinoline
- 4-chloro-2-(trifluoromethyl)benzyl chloride
- 1-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}piperidine
Uniqueness: 1-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}piperazine is unique due to its combination of a piperazine ring with a 4-chloro-2-(trifluoromethyl)phenylmethyl group. This structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug development .
Properties
Molecular Formula |
C12H14ClF3N2 |
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Molecular Weight |
278.70 g/mol |
IUPAC Name |
1-[[4-chloro-2-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C12H14ClF3N2/c13-10-2-1-9(11(7-10)12(14,15)16)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2 |
InChI Key |
LLBZJJCYPZBTMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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